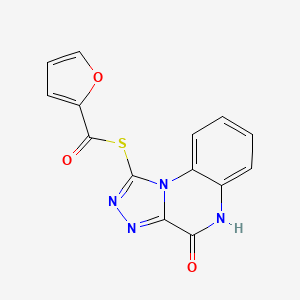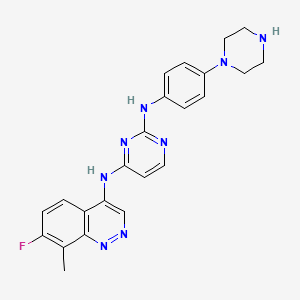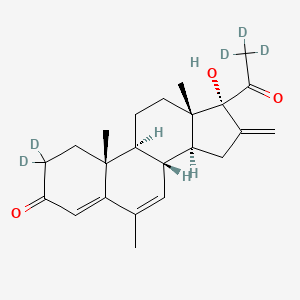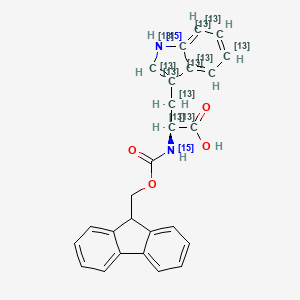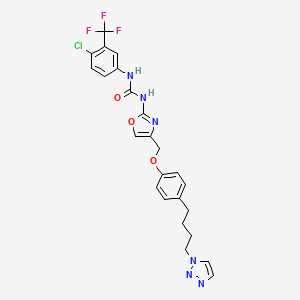
MrgprX2 antagonist-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MrgprX2 antagonist-7 is a small molecule compound designed to inhibit the activity of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed on mast cells and is involved in various hypersensitivity and inflammatory reactions. The inhibition of MRGPRX2 can potentially mitigate conditions such as chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MrgprX2 antagonist-7 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of the antagonist.
Functional group modifications: Various functional groups are introduced or modified to enhance the activity and selectivity of the compound. This may involve reactions such as halogenation, alkylation, and amination.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and combinatorial chemistry can also aid in the efficient production of the compound .
化学反应分析
Types of Reactions
MrgprX2 antagonist-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
科学研究应用
MrgprX2 antagonist-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MRGPRX2 inhibitors.
Biology: Employed in research to understand the role of MRGPRX2 in mast cell activation and related pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like chronic urticaria, atopic dermatitis, and other inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents targeting MRGPRX2
作用机制
MrgprX2 antagonist-7 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, tryptase, and cytokines, which are responsible for hypersensitivity and inflammatory reactions. The compound specifically blocks the receptor’s interaction with various ligands, including neuropeptides and other small molecules .
相似化合物的比较
Similar Compounds
Substance P antagonists: These compounds also target MRGPRX2 but may have different selectivity and potency profiles.
Cortistatin-14 antagonists: Similar in function but may differ in their molecular structure and binding affinity.
Other MRGPRX2 antagonists: Various other small molecules have been developed to inhibit MRGPRX2, each with unique chemical properties and therapeutic potential .
Uniqueness
MrgprX2 antagonist-7 stands out due to its high selectivity and potency in inhibiting MRGPRX2. Its unique chemical structure allows for effective binding to the receptor, making it a promising candidate for therapeutic applications .
属性
分子式 |
C24H22ClF3N6O3 |
|---|---|
分子量 |
534.9 g/mol |
IUPAC 名称 |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-1,3-oxazol-2-yl]urea |
InChI |
InChI=1S/C24H22ClF3N6O3/c25-21-9-6-17(13-20(21)24(26,27)28)30-22(35)32-23-31-18(15-37-23)14-36-19-7-4-16(5-8-19)3-1-2-11-34-12-10-29-33-34/h4-10,12-13,15H,1-3,11,14H2,(H2,30,31,32,35) |
InChI 键 |
LGWUGQFHDRPHIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
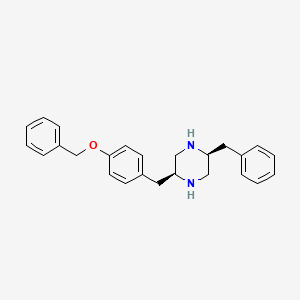
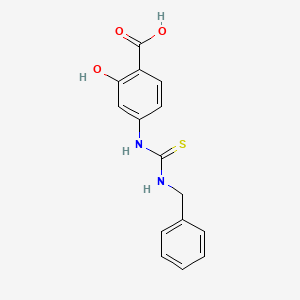
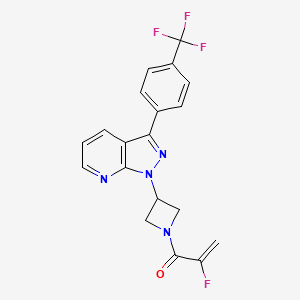
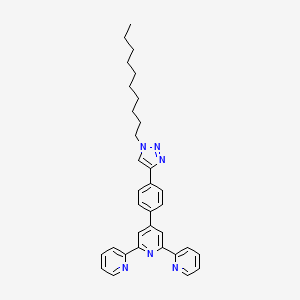

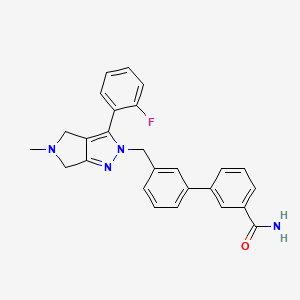
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
